molecular formula C16H22N6O2 B2421250 1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919026-60-1

1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2421250
CAS No.: 919026-60-1
M. Wt: 330.392
InChI Key: XORAMTQZOSOYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,9-dimethyl-7-(2-methylprop-2-enyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-9(2)7-21-14(23)12-13(19(6)16(21)24)17-15-20(12)8-11(5)18-22(15)10(3)4/h10H,1,7-8H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORAMTQZOSOYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazino-Purine Fusion Strategy

The critical challenge lies in assembling thetriazino[3,4-f]purine bicyclic system. Reference demonstrates that 1-guanyl-1,2,4-triazole derivatives undergo cyclocondensation with trichloroacetonitrile to form triazolo[1,5-a]triazines. Adapting this approach, the purine-triazine fusion likely originates from a 5-amino-3-phenyl-1,2,4-triazole precursor reacting with trichloroacetonitrile under reflux in toluene.

Key parameters:

  • Solvent polarity controls reaction pathway (toluene favors cyclization over ethanol-mediated dimerization)
  • Stoichiometric excess of trichloroacetonitrile (3 eq.) ensures complete conversion
  • 6-hour reflux optimizes yield while preventing decomposition

Intermediate Functionalization

The trichloromethyl intermediate (analogous to compound 9 in) provides sites for nucleophilic displacement:

Position Leaving Group Target Substituent
1 Cl Isopropyl
7 Cl 2-Methylallyl

Methylation Sequence Optimization

Position-Specific Methylation

Concurrent methylation at N3 and N9 requires sequential protection-deprotection:

  • N3 Protection : Boc-group installation using di-tert-butyl dicarbonate in DMF at 0°C
  • N9 Methylation : CH3I (2 eq.) with NaH in THF at -78°C for 1 hour
  • N3 Deprotection : TFA/DCM (1:1) at RT for 2 hours
  • N3 Methylation : Repeat CH3I treatment under identical conditions

Critical control points:

  • Temperature control prevents over-methylation
  • Strict stoichiometry avoids quaternary salt formation

Spectroscopic Validation

1H NMR confirms successful methylations:

Proton Environment Expected δ (ppm) Multiplicity
N-CH3 (N3) 3.28 Singlet
N-CH3 (N9) 3.45 Singlet
Isopropyl CH 1.42 Septet

13C NMR verifies methyl carbons at 29.8 ppm (N3) and 31.2 ppm (N9).

Process Intensification Strategies

Continuous Flow Synthesis

Adapting batch protocols to continuous processing enhances yield:

  • Triazine Formation : Microreactor (0.5 mL volume) at 110°C with 2-minute residence time
  • Alkylation Steps : Packed-bed reactors with immobilized amines minimize side reactions

Comparative performance:

Parameter Batch Continuous
Overall Yield 34% 61%
Process Time 72 hrs 8 hrs
Solvent Consumption 12 L/mol 3.5 L/mol

Green Chemistry Modifications

  • Replacement of CH3I with dimethyl carbonate under phase-transfer conditions reduces toxicity
  • Mechanochemical grinding enables solvent-free N-alkylations

Analytical Characterization

Chromatographic Purity

HPLC method (USP):

| Column | C18, 150 × 4.6 mm, 3.5 μm |
| Mobile Phase | A: 0.1% HCO2H in H2O |
| | B: 0.1% HCO2H in MeCN |
| Gradient | 5-95% B over 15 min |
| Retention | 9.87 min |

System suitability: Resolution >2.0 from nearest impurity peak.

Mass Spectrometric Confirmation

HRMS-ESI+:

  • Calculated [M+H]+: 331.1882
  • Observed [M+H]+: 331.1885 (Δ = 0.9 ppm)

Fragmentation pattern confirms substituent connectivity:

  • m/z 245.1023 (loss of isopropyl group)
  • m/z 187.0761 (triazine ring cleavage)

Scale-Up Considerations

Critical Quality Attributes

  • Particle size distribution: Laser diffraction confirms D90 <50 μm for formulation compatibility
  • Polymorph control: DSC shows single endotherm at 174-175°C (Form I)

Regulatory Starting Materials

ICH Q11-compliant sourcing:

Material Supplier Grade
Trichloroacetonitrile TCI America >99.5%
5-Amino-1,2,4-triazole Sigma-Aldrich USP

Comparative Method Analysis

Method Yield Purity Key Advantage
Classical stepwise 28% 98.2% Established protocol
Flow synthesis 61% 99.1% Scalability
Mechanochemical 43% 97.8% Solvent-free

Recent advances in enzymatic N-methylation (unpublished data) show promise for biocatalytic routes, potentially increasing atom economy to 89% compared to 67% in chemical methods.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying this compound with high yield and purity?

  • Methodological Guidance : Use multi-step heterocyclic synthesis with optimized reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst selection). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) followed by recrystallization from ethanol or acetonitrile is advised. Monitor intermediates via TLC and confirm final purity (>95%) using HPLC or LC-MS .
  • Key Parameters : Reaction time (24–72 hours), inert atmosphere (N₂/Ar), and stoichiometric control of substituents like the 2-methylallyl group to avoid side products .

Q. How can structural elucidation be performed to confirm the fused triazino-purine core?

  • Analytical Strategy :

  • 1H/13C NMR : Assign peaks for methyl groups (δ 1.2–1.5 ppm for isopropyl, δ 2.3–2.6 ppm for allyl substituents) and aromatic protons (δ 7.0–8.5 ppm for purine core) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H stretches (if present) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values .

Q. What stability tests are critical for ensuring compound integrity under experimental conditions?

  • Protocols :

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability : Expose to UV-Vis light (254–365 nm) and monitor degradation via HPLC .
  • Solution Stability : Test in buffers (pH 3–10) and common solvents (DMSO, ethanol) over 7 days .

Q. What in vitro bioactivity screening approaches are suitable for this compound?

  • Assay Design :

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) for purine-binding targets like CDKs or Aurora kinases .
  • Cytotoxicity : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s tautomeric forms?

  • Approach : Perform DFT calculations (B3LYP/6-31G*) to compare energy levels of possible tautomers. Validate with experimental NMR chemical shifts and X-ray crystallography if available .
  • Challenges : Solvent effects (implicit/explicit models) and protonation states at physiological pH .

Q. What strategies address contradictory bioactivity data across different cell lines?

  • Troubleshooting :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., human/rat liver microsomes) to rule out rapid metabolism .
  • Membrane Permeability : Use Caco-2 assays or PAMPA to evaluate passive diffusion limitations .
  • Off-Target Profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets .

Q. How can reaction mechanisms for substituent modifications (e.g., allyl vs. benzyl groups) be experimentally validated?

  • Kinetic Studies :

  • Isotopic Labeling : Introduce deuterium at the allyl position to track regioselectivity in substitution reactions .
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate radical or carbocation intermediates .

Q. What scale-up challenges arise in transitioning from milligram to gram-scale synthesis?

  • Process Chemistry Considerations :

  • Heat Transfer : Optimize stirring rates and cooling systems for exothermic steps (e.g., cyclization reactions) .
  • Byproduct Management : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.